8-Chloro-4-hydroxyquinoline

Übersicht

Beschreibung

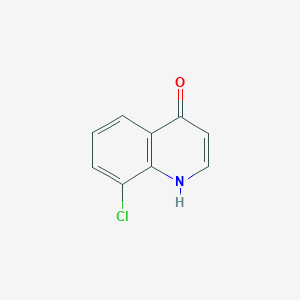

8-Chloro-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 4th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxyquinoline typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with hydrochloric acid and a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mixed acids, such as hydrochloric acid and protonic acid, along with aqueous hydrogen peroxide, has also been reported for the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-4-hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

8-Chloro-4-hydroxyquinoline has been investigated for its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound operates through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

In vitro studies indicate that 8-Cl-4-OH-Q can disrupt DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV, which are crucial for microbial and cancer cell division .

Antiviral Properties

Emerging research suggests that this compound may exhibit antiviral properties, particularly against influenza and coronaviruses. Its effectiveness is linked to its structural characteristics, which enhance its lipophilicity and interaction with viral components .

Neuroprotective Applications

The compound has also been explored for neuroprotective effects, particularly in the context of Alzheimer's disease. It acts as a chelator for metal ions such as zinc and copper, which are implicated in the pathology of neurodegenerative diseases .

Biological Research

Antimicrobial Activity

this compound shows significant antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results that suggest potential applications in treating infections caused by drug-resistant strains .

Chelating Agent

Due to its ability to chelate metal ions, this compound is utilized in fluorescent sensing applications for detecting metal ions in biological and environmental samples. This application is critical for monitoring toxic metals like aluminum, which pose health risks .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound is employed as an electron carrier in OLED technology due to its favorable electronic properties. Its derivatives are being researched for enhancing the efficiency and stability of OLED devices .

Case Studies

-

Hybridization with Ciprofloxacin

Research has indicated that hybrid compounds combining 8-hydroxyquinoline with ciprofloxacin exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybrid showed lower minimum inhibitory concentrations (MICs) than ciprofloxacin alone, indicating a potential strategy for developing new antibiotics . -

Neuroprotective Effects in Alzheimer’s Disease Models

In animal models of Alzheimer's disease, derivatives of 8-hydroxyquinoline have shown significant reductions in amyloid plaque deposition, suggesting their utility as therapeutic agents in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 8-Chloro-4-hydroxyquinoline involves its ability to chelate metal ions, which is crucial for its biological activities. By binding to metal ions, the compound can inhibit the function of metalloproteins and enzymes, leading to antimicrobial and anticancer effects. Additionally, it can disrupt metal ion homeostasis within cells, triggering apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Lacks the chlorine atom but shares similar chelating properties and biological activities

5-Chloro-8-hydroxyquinoline: Another chlorinated derivative with similar antimicrobial properties.

Clioquinol: A related compound used as an antimicrobial agent.

Uniqueness: 8-Chloro-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the hydroxyl group enhances its ability to interact with biological targets and increases its potency as an antimicrobial and anticancer agent .

Biologische Aktivität

8-Chloro-4-hydroxyquinoline (8-Cl-4-HQ) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article synthesizes the current understanding of the biological activity of 8-Cl-4-HQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound is part of a larger family of 8-hydroxyquinoline derivatives that have been extensively studied for their pharmacological potential, including anticancer, antimicrobial, and neuroprotective properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-Cl-4-HQ. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound has shown significant activity against T-47D, Hs578t, SaoS2, K562, MDA231, SKHep1, and Hep3B cells.

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, copper complexes of 8-hydroxyquinoline derivatives have been shown to induce caspase-dependent apoptosis, leading to cell death in cancerous cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Hep3B | 6.25 | Significant growth suppression observed |

| Cu(II) complex | Various | <1 | Induces apoptosis and cell cycle arrest |

2. Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Bacterial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with notable inhibition zones recorded against Staphylococcus aureus and Klebsiella pneumoniae.

- Fungal Activity : The compound has also shown antifungal effects against pathogens such as Candida species .

| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 22 | Standard drug: 24 mm |

| Klebsiella pneumoniae | 25 | Standard drug: 27 mm |

3. Neuroprotective Effects

The neuroprotective properties of 8-Cl-4-HQ are linked to its ability to chelate metal ions and mitigate oxidative stress:

- Mechanism : The compound acts as a metal ion chelator, which helps in reducing neurotoxicity associated with metal-induced oxidative stress .

- Research Findings : Studies have indicated that derivatives of 8-hydroxyquinoline can cross the blood-brain barrier and exhibit low toxicity while providing neuroprotection .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of an 8-hydroxyquinoline derivative in a xenograft model using Hep3B cells. The treatment resulted in complete tumor suppression at a dosage of 10 mg/kg/day over nine days without causing histological damage to vital organs . This highlights the potential for clinical applications in cancer therapy.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, various derivatives were tested against multiple strains. The results indicated that certain modifications to the quinoline structure enhanced antibacterial potency compared to existing antibiotics .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Continued investigation into its structure-activity relationships could yield novel therapeutic agents.

- Combination Therapies : Exploring the synergistic effects of 8-Cl-4-HQ with other drugs could enhance efficacy against resistant strains.

- Expanded Testing : Further studies are required to evaluate its safety profile and effectiveness in vivo across different disease models.

Eigenschaften

IUPAC Name |

8-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZPLFOSYVTCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295517 | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57797-97-4 | |

| Record name | 57797-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57797-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.